Cas no 121709-23-7 (2α-Methyl Gibberellin A4)

2α-Methyl Gibberellin A4 is a synthetic gibberellin derivative characterized by its modified steric configuration at the C-2 position. This structural alteration enhances its stability and bioactivity compared to native gibberellins, making it a valuable tool in plant physiology research. The compound exhibits potent growth-promoting effects, particularly in stem elongation and seed germination studies. Its improved metabolic resistance allows for prolonged activity in experimental systems. Researchers utilize 2α-Methyl Gibberellin A4 to investigate gibberellin signaling pathways and hormonal regulation in plants, offering insights into developmental processes. The compound's defined structure ensures reproducibility in studies requiring precise hormonal modulation.
2α-Methyl Gibberellin A4 structure
2α-Methyl Gibberellin A4 structure
Product Name:2α-Methyl Gibberellin A4
CAS No:121709-23-7
MF:C20H26O5
MW:346.417446613312
CID:1062268
PubChem ID:14211806
Update Time:2025-06-07

2α-Methyl Gibberellin A4 Chemical and Physical Properties

Names and Identifiers

    • 2α-Methyl Gibberellin A4
    • 2α-Methyl Gibberelli
    • 2α-methyl-GA4
    • (1S,2S,3S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
    • (1S,2S,3R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,3-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
    • (1R,2R,5R,8R,9S,10R,11S,12S,13R)-12-Hydroxy-11,13-dimethyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid
    • 2alpha-methyl-gibberellin A4
    • CHEBI:142116
    • 2alpha-Methyl Gibberellin A4
    • 121709-23-7
    • 2alpha-MeGA4
    • Inchi: 1S/C20H26O5/c1-9-6-19-8-11(9)4-5-12(19)20-7-10(2)15(21)18(3,17(24)25-20)14(20)13(19)16(22)23/h10-15,21H,1,4-8H2,2-3H3,(H,22,23)/t10-,11-,12-,13-,14-,15+,18+,19+,20-/m1/s1
    • InChI Key: ZEYLFUFMBZVHQE-WNXLCILNSA-N
    • SMILES: O1C([C@]2(C)[C@H]([C@H](C)C[C@]31[C@@H]2[C@H](C(=O)O)[C@]12CC(=C)[C@H](CC[C@H]13)C2)O)=O

Computed Properties

  • Exact Mass: 346.17802393g/mol
  • Monoisotopic Mass: 346.17802393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 1
  • Complexity: 715
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 9
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 83.8Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 572.0±50.0 °C at 760 mmHg
  • Flash Point: 206.3±23.6 °C
  • Vapor Pressure: 0.0±3.6 mmHg at 25°C

2α-Methyl Gibberellin A4 Security Information

2α-Methyl Gibberellin A4 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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